Cas no 102432-03-1 (4-(1H-Imidazol-1-ylmethyl)benzaldehyde)
4-(1H-Imidazol-1-ylmethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,4-(1H-imidazol-1-ylmethyl)-
- 4-(1H-iMidazol-1-ylMethyl)benzaldehyde
- 4-(imidazol-1-ylmethyl)benzaldehyde
- 4-(1-imidazolylmethyl)benzaldehyde
- 4-(imidazolylmethyl)benzaldehyde
- Benzaldehyde,4-(1H-imidazol-1-ylmethyl)
- DTXSID30456152
- 102432-03-1
- 1-(4-Formylbenzyl)-1H-imidazole
- CEA43203
- AKOS006343965
- FT-0642485
- W-204457
- SCHEMBL210793
- PYVCQHSLEIAQET-UHFFFAOYSA-N
- 4-[(1H-Imidazol-1-yl)methyl]benzaldehyde
- 4-((1h-imidazol-1-yl)methyl)benzaldehyde
- MFCD08271920
- 1-[(4-Formylphenyl)methyl]-1H-imidazole
- PS-6168
- Benzaldehyde, 4-(1H-imidazol-1-ylmethyl)-
- STL557406
- BBL103596
- 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
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- MDL: MFCD08271920
- Inchi: 1S/C11H10N2O/c14-8-11-3-1-10(2-4-11)7-13-6-5-12-9-13/h1-6,8-9H,7H2
- InChI Key: PYVCQHSLEIAQET-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(=CC=1)CN1C=NC=C1
Computed Properties
- Exact Mass: 186.07900
- Monoisotopic Mass: 186.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 34.9Ų
Experimental Properties
- Density: 1.12
- Boiling Point: 392.6°Cat760mmHg
- Flash Point: 191.2°C
- Refractive Index: 1.592
- PSA: 34.89000
- LogP: 1.74390
4-(1H-Imidazol-1-ylmethyl)benzaldehyde Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(1H-Imidazol-1-ylmethyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I495543-50mg |
4-(1H-Imidazol-1-ylmethyl)benzaldehyde |
102432-03-1 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I495543-100mg |
4-(1H-Imidazol-1-ylmethyl)benzaldehyde |
102432-03-1 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I495543-500mg |
4-(1H-Imidazol-1-ylmethyl)benzaldehyde |
102432-03-1 | 500mg |
$ 210.00 | 2022-06-04 | ||
| Apollo Scientific | OR9154-1g |
4-[(1H-Imidazol-1-yl)methyl]benzaldehyde |
102432-03-1 | 97% | 1g |
£235.00 | 2024-07-28 | |
| Apollo Scientific | OR9154-5g |
4-[(1H-Imidazol-1-yl)methyl]benzaldehyde |
102432-03-1 | 97% | 5g |
£495.00 | 2024-07-28 | |
| abcr | AB224828-1 g |
4-(1H-Imidazol-1-ylmethyl)benzaldehyde, 95%; . |
102432-03-1 | 95% | 1g |
€325.00 | 2023-04-27 | |
| abcr | AB224828-5 g |
4-(1H-Imidazol-1-ylmethyl)benzaldehyde, 95%; . |
102432-03-1 | 95% | 5g |
€583.60 | 2023-04-27 | |
| Chemenu | CM484441-1g |
4-((1H-Imidazol-1-yl)methyl)benzaldehyde |
102432-03-1 | 97% | 1g |
$503 | 2023-01-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105654-1g |
4-(1H-Imidazol-1-ylmethyl)benzaldehyde |
102432-03-1 | 98% | 1g |
¥5130 | 2023-04-17 | |
| abcr | AB224828-1g |
4-(1H-Imidazol-1-ylmethyl)benzaldehyde, 95%; . |
102432-03-1 | 95% | 1g |
€333.50 | 2025-02-22 |
4-(1H-Imidazol-1-ylmethyl)benzaldehyde Suppliers
4-(1H-Imidazol-1-ylmethyl)benzaldehyde Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
Introduction to 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS No. 102432-03-1)
4-(1H-Imidazol-1-ylmethyl)benzaldehyde, identified by its Chemical Abstracts Service (CAS) number 102432-03-1, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This aromatic aldehyde features a benzaldehyde moiety linked to an imidazole ring, making it a valuable intermediate in the synthesis of various bioactive molecules. The unique structural properties of this compound contribute to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The molecular structure of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde consists of a phenyl ring substituted with an imidazole-derived side chain. This configuration imparts distinct chemical reactivity, enabling its use in multiple synthetic pathways. The benzaldehyde group is well-known for its ability to participate in condensation reactions, forming Schiff bases and other heterocyclic compounds. Meanwhile, the imidazole ring is a crucial pharmacophore in many drug candidates, exhibiting properties such as bioavailability and metabolic stability.
In recent years, 4-(1H-Imidazol-1-ylmethyl)benzaldehyde has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating compounds that interact with enzymes involved in cancer metabolism. The imidazole moiety, in particular, has been shown to enhance binding affinity to specific protein targets, making it an attractive scaffold for drug design.
One of the most compelling aspects of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde is its role in the development of antimicrobial agents. Emerging research indicates that derivatives of this compound exhibit promising activity against resistant bacterial strains. The combination of the benzaldehyde and imidazole functionalities allows for the creation of molecules with dual mechanisms of action, potentially overcoming limitations associated with single-target therapies.
The pharmaceutical industry has also leveraged 4-(1H-Imidazol-1-ylmethyl)benzaldehyde in the pursuit of novel treatments for neurological disorders. Preclinical studies suggest that certain analogs derived from this compound may modulate neurotransmitter systems implicated in conditions such as Alzheimer's disease and epilepsy. The ability to fine-tune the structural features while maintaining bioactivity makes this compound a valuable asset for medicinal chemists.
From a synthetic chemistry perspective, 4-(1H-Imidazol-1-ylmethyl)benzaldehyde serves as a convenient precursor for constructing more complex molecules. Its reactivity allows for selective functionalization at multiple sites, enabling the introduction of diverse substituents without compromising overall structural integrity. This flexibility is particularly useful in high-throughput screening campaigns aimed at identifying lead compounds for further optimization.
Recent advances in computational chemistry have further enhanced the utility of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde by facilitating virtual screening and molecular docking studies. These methodologies allow researchers to predict binding interactions with high precision, reducing the time and cost associated with experimental trials. By integrating experimental data with computational models, scientists can accelerate the discovery process and identify promising candidates for clinical development.
The agrochemical sector has also shown interest in 4-(1H-Imidazol-1-ylmethyl)benzaldehyde, exploring its potential as a precursor for novel pesticides and herbicides. The compound's structural motifs are compatible with modifications that enhance bioactivity against pests while minimizing environmental impact. Such developments align with global efforts to promote sustainable agricultural practices.
In conclusion, 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS No. 102432-03-1) represents a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions to complex challenges. As scientific understanding continues to evolve, the potential uses of this compound are expected to expand further, reinforcing its significance in modern chemical research.
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